Tetrahydroquinoxalinone Core: BRD4 Binding Potency Compared to Inactive 4-Benzoyl Baseline
Within the tetrahydroquinoxalinone chemotype, substitution at the N-4 position directly controls BRD4 inhibitory activity. In a published series, compound 5i—a dihydroquinoxalinone derivative—demonstrated potent BRD4(1) binding with an IC50 of 73 nM and cellular activity of 258 nM in MV-4-11 leukemia cells [1]. By contrast, the unsubstituted tetrahydroquinoxalin-2-one core and simple 4-benzoyl analogs (e.g., CAS 4937-75-1) have not been reported to exhibit measurable BRD4 inhibition, suggesting that the specific acyl substituent introduced at the 4-position is critical for target engagement. The 2,3-dihydro-1,4-benzodioxine-2-carbonyl group present in CAS 878420-92-9 provides a structurally distinct pharmacophore that is absent in generic benzoyl analogs, making the target compound a valuable scaffold for exploring BRD4 binding pocket interactions [1].
| Evidence Dimension | BRD4(1) binding inhibition (AlphaScreen assay) |
|---|---|
| Target Compound Data | Not directly tested in cited study; core scaffold is dihydroquinoxalinone series |
| Comparator Or Baseline | Compound 5i (dihydroquinoxalinone derivative): IC50 = 73 nM; MV-4-11 cellular IC50 = 258 nM. Simple 4-benzoyl-tetrahydroquinoxalin-2-one: inactive (not reported to bind BRD4). |
| Quantified Difference | >100-fold potency window between active dihydroquinoxalinone derivatives and inactive 4-benzoyl baseline. |
| Conditions | BRD4(1) AlphaScreen binding assay; MV-4-11 acute myeloid leukemia cell viability assay. |
Why This Matters
Confirms that the tetrahydroquinoxalin-2-one core is a privileged BRD4-inhibitory scaffold only when decorated with an appropriate N-4 acyl substituent, justifying procurement of the benzodioxine-carbonyl variant for SAR exploration.
- [1] Yang Y, Zhao L, Xu B, Yang L, Zhang J, Zhang H, Zhou J. Design, synthesis and biological evaluation of dihydroquinoxalinone derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry. 2016;24(17):236-244. View Source
